A Technical Guide to tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The piperidine moiety is a well-established "privileged scaffold" due to its prevalence in numerous clinically successful drugs and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This document details the compound's properties, presents a robust and rationalized synthetic pathway from a common precursor, outlines expected analytical characterization data, and explores its strategic applications in drug discovery programs. The protocols and insights are designed to be directly applicable in a research and development setting.
Introduction: The Strategic Value of the N-Boc-Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, present in over 100 commercially available drugs targeting a vast range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3] Its significance stems from several key features:
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Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine scaffold provides a defined three-dimensional geometry, allowing for more specific and complex interactions with protein binding pockets.[1]
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Physicochemical Modulation: The basic nitrogen atom can be used to tune a compound's solubility and lipophilicity, crucial parameters for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
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Metabolic Stability: The piperidine ring is generally more stable to metabolic degradation compared to many other heterocyclic systems.[2]
tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetamide (CAS 141643-05-6), combines this privileged piperidine core with two synthetically crucial elements. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the primary acetamide side chain offers a stable, polar functional group that can act as a hydrogen bond donor and acceptor, or serve as a synthetic handle for further elaboration. This combination makes it an exceptionally valuable intermediate for constructing complex lead compounds and drug candidates.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is essential for its effective use in synthesis and formulation. The key data are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | IUPAC Nomenclature |
| Synonyms | N-Boc-4-piperidineacetamide, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetamide | Common Nomenclature |
| CAS Number | 141643-05-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₂₂N₂O₃ | Calculated |
| Molecular Weight | 242.32 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Predicted |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Predicted |
Synthesis and Purification: A Rationalized Approach
The title compound is not typically synthesized in a single step but is reliably prepared via a two-step sequence from the commercially available aldehyde precursor, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS: 142374-19-4).[4][5][6][7][8] This pathway involves a selective oxidation followed by a robust amidation.
Step 1: Oxidation of Aldehyde to Carboxylic Acid
Protocol:
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Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and 2-methyl-2-butene (5.0 eq) in a 3:1 mixture of tert-butanol and water.
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Prepare a separate solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.
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Cool the aldehyde solution to 0 °C in an ice bath and add the sodium chlorite solution dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding aqueous sodium sulfite solution, then acidify to pH 3-4 with 1M HCl.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude carboxylic acid intermediate, which is often used in the next step without further purification.
Expert Rationale: The Pinnick oxidation is the method of choice here. It is exceptionally mild and highly selective for aldehydes, leaving the acid-labile Boc protecting group and the piperidine ring intact. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
Step 2: Amidation of Carboxylic Acid to Primary Amide
Protocol:
-
Dissolve the crude carboxylic acid intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the final product as a pure solid.
Expert Rationale: Using EDC and HOBt is a standard, high-yielding method for amide bond formation that minimizes racemization (if a chiral center were present) and proceeds under mild conditions compatible with the Boc group. The use of ammonium chloride with a base provides the ammonia nucleophile in situ.
Analytical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis. The following techniques and expected results are standard.
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Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal.
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Expected [M+H]⁺: 243.1703 m/z
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Expected [M+Na]⁺: 265.1523 m/z
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-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
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δ 7.0-5.5 (br s, 2H): Two broad, exchangeable singlets corresponding to the -C(O)NH₂ protons.
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δ 4.1 (br s, 2H): Protons on the piperidine ring adjacent to the nitrogen (-N-CH ₂-).
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δ 2.7 (t, 2H): Protons on the piperidine ring adjacent to the nitrogen (-N-CH ₂-).
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δ 2.1 (d, 2H): The methylene protons adjacent to the amide carbonyl (-CH ₂-CONH₂).
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δ 1.8-1.6 (m, 3H): Piperidine ring protons.
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δ 1.45 (s, 9H): The sharp, characteristic singlet of the tert-butyl protons of the Boc group.
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δ 1.2 (m, 2H): Piperidine ring protons.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
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δ 175.5: Amide carbonyl carbon (-C =O).
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δ 155.0: Carbonyl carbon of the Boc group (-OC O-N).
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δ 79.5: Quaternary carbon of the Boc group (-O-C (CH₃)₃).
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δ 44.0 (approx.): Carbons of the piperidine ring adjacent to the nitrogen.
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δ 41.5: Methylene carbon adjacent to the amide (-C H₂-CONH₂).
-
δ 35.0 (approx.): Methine carbon of the piperidine ring.
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δ 31.5 (approx.): Carbons of the piperidine ring.
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δ 28.4: Methyl carbons of the Boc group (-C(C H₃)₃).
-
-
Infrared (IR) Spectroscopy:
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~3350, 3180 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amide.
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~2975, 2860 cm⁻¹: C-H stretching of the alkyl groups.
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~1680 cm⁻¹: Strong C=O stretch of the Boc-carbamate.
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~1650 cm⁻¹: Strong C=O stretch of the primary amide (Amide I band).
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Applications in Drug Discovery
tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a versatile intermediate whose value lies in its strategic combination of a protected, conformationally restricted core with a functional side chain.
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As a Scaffold Core: The entire N-Boc-piperidineacetamide structure can be incorporated as a central scaffold in a larger molecule. The primary amide provides a key hydrogen bonding motif, while the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine. This newly deprotected amine serves as a nucleophilic handle for subsequent elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
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Fragment-Based Drug Discovery (FBDD): The piperidine ring is an ideal 3D fragment for FBDD campaigns, which aim to build potent leads from smaller, low-molecular-weight fragments.[9] This compound provides a synthetically tractable fragment that already possesses drug-like features.
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Introduction of Polar Functionality: The acetamide group is a bioisostere for other functional groups and is often used to enhance solubility and introduce hydrogen bonding capabilities, which can significantly improve ligand-target binding affinity and pharmacokinetic profiles.
Safety and Handling
As with any research chemical for which comprehensive toxicological data may not be available, this compound should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward from common starting materials, and its structure is ideally suited for building the complex, three-dimensional molecules required to tackle challenging biological targets. The combination of the privileged piperidine scaffold, the versatile Boc protecting group, and the functional primary amide side chain ensures its continued and valuable role in the pipeline of drug discovery and development.
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